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Compound of Interest

Compound Name:
2-Methoxy-4-propylcyclohexan-1-

ol

Cat. No.: B033946 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The cyclohexane scaffold is a versatile platform in medicinal chemistry, offering a three-

dimensional framework that can be functionalized to interact with a variety of biological targets.

This guide provides a comparative analysis of the biological activity of several substituted

cyclohexanol analogs, offering insights into their potential as therapeutic agents. While direct

and extensive biological activity data for 2-Methoxy-4-propylcyclohexan-1-ol is not readily

available in the public domain, this guide draws upon published research on structurally related

cyclohexanol derivatives to provide a comparative overview of their antimicrobial and anti-

inflammatory properties.

Summary of Biological Activity Data
The following table summarizes the quantitative biological activity data for a selection of

substituted cyclohexanol and cyclohexanone derivatives. These compounds, while not direct

analogs of 2-Methoxy-4-propylcyclohexan-1-ol, share the core cyclohexyl moiety and

provide valuable structure-activity relationship (SAR) insights.
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Compound
Target
Organism/Ass
ay

Activity Metric Value Reference

(4S, 5S, 6S)-5,6-

epoxy-4-hydroxy-

3-methoxy-5-

methyl-cyclohex-

2-en-1-one

Ralstonia

solanacearum
MIC 15.6 µg/mL [1]

Xanthomonas

axonopodis pv.

vesicatoria

MIC 31.2 µg/mL [1]

Colletotrichum

coccodes
MIC 62.5 µg/mL [1]

2-{1'-(4''-

Chlorophenyl)-1'-

[4''-(2'''-

hydroxyethoxy)et

hyl)piperazin-yl]-

methyl}-

cyclohexanone

hydrochloride

Bacillus

megaterium
Zone of Inhibition

18 mm (at 50

µg/ml)
[2]

Staphylococcus

aureus
Zone of Inhibition

17 mm (at 50

µg/ml)
[2]

Escherichia coli Zone of Inhibition
16 mm (at 50

µg/ml)
[2]

Aspergillus niger Zone of Inhibition
19 mm (at 50

µg/ml)
[2]

(S)-(-)-17i (WAY-

256805)

Norepinephrine

Transporter

(NET)

IC₅₀ 82 nM [3]

Serotonin

Transporter

IC₅₀ >10,000 nM [3]
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(SERT)

Dopamine

Transporter

(DAT)

IC₅₀ >10,000 nM [3]

Cyclohexyl-N-

acylhydrazone

derivative 13

Carrageenan-

induced

peritonitis

(leukocyte

migration)

Inhibition
58% (at 100

mg/kg)
[4]

Acetic acid-

induced writhing
Inhibition

75% (at 100

mg/kg)
[4]

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Antimicrobial Activity Testing
1. Minimum Inhibitory Concentration (MIC) Assay: The antimicrobial activity of (4S, 5S, 6S)-5,6-

epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one was determined using a broth

microdilution method.[1]

Bacterial and Fungal Strains: A panel of plant pathogenic bacteria and fungi were used.

Inoculum Preparation: Bacterial strains were grown overnight in nutrient broth, and the

suspension was adjusted to a concentration of 10⁶ CFU/mL. Fungal spores were harvested

from potato dextrose agar plates and adjusted to a concentration of 10⁵ spores/mL.

Assay Procedure: The compounds were serially diluted in a 96-well microtiter plate

containing appropriate growth medium. The prepared inoculum was added to each well.

Incubation: The plates were incubated at 28°C for 24-48 hours for bacteria and 3-5 days for

fungi.

Data Analysis: The MIC was defined as the lowest concentration of the compound that

completely inhibited visible growth of the microorganism.
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2. Agar Disc Diffusion Method: The antimicrobial activity of 2-{1'-Aryl-1'-[4''-(2'''-

hydroxyethoxy)ethyl)piperazin-yl]-methyl}-cyclohexanone hydrochloride derivatives was

evaluated using the agar disc diffusion method.[2]

Microbial Cultures: Strains of Gram-positive and Gram-negative bacteria, as well as fungi,

were used.

Assay Plates: Sterile nutrient agar plates were seeded with the respective microbial

suspensions.

Disc Application: Sterile filter paper discs (6 mm in diameter) were impregnated with a

solution of the test compound (50 µg/mL in DMF) and placed on the agar surface.

Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48

hours for fungi.

Data Analysis: The diameter of the zone of inhibition around each disc was measured in

millimeters.

In Vitro Transporter Binding Assay
The inhibitory activity of (S)-(-)-17i (WAY-256805) on norepinephrine, serotonin, and dopamine

transporters was assessed using a radioligand binding assay.[3]

Cell Lines: HEK-293 cells stably expressing the human norepinephrine transporter (hNET),

serotonin transporter (hSERT), or dopamine transporter (hDAT) were used.

Radioligand: [³H]Nisoxetine for hNET, [³H]Citalopram for hSERT, and [³H]WIN 35,428 for

hDAT were used.

Assay Procedure: Cell membranes were incubated with the radioligand and varying

concentrations of the test compound in a binding buffer.

Incubation: The mixture was incubated to allow for competitive binding.

Detection: The amount of bound radioactivity was measured using a scintillation counter.
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Data Analysis: IC₅₀ values were calculated by non-linear regression analysis of the

competition binding curves.

In Vivo Anti-inflammatory and Analgesic Assays
The anti-inflammatory and analgesic activities of cyclohexyl-N-acylhydrazone derivatives were

evaluated in murine models.[4]

Carrageenan-Induced Peritonitis: Mice were pre-treated with the test compound or vehicle.

Inflammation was induced by intraperitoneal injection of carrageenan. After 4 hours,

peritoneal fluid was collected, and the total number of migrated leukocytes was counted.

Acetic Acid-Induced Writhing: Mice were administered the test compound or vehicle prior to

an intraperitoneal injection of acetic acid. The number of abdominal constrictions (writhes)

was counted for a period of 20 minutes.

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams illustrate a general experimental workflow for antimicrobial screening

and a simplified representation of a signaling pathway relevant to anti-inflammatory action.
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Figure 1. General experimental workflow for the synthesis and antimicrobial screening of

cyclohexanol analogs.
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Figure 2. Simplified signaling pathway of inflammation involving the cyclooxygenase (COX)

enzyme, a potential target for anti-inflammatory cyclohexanol analogs.

Conclusion
The substituted cyclohexanol and cyclohexanone derivatives presented in this guide

demonstrate a range of biological activities, including antimicrobial and anti-inflammatory

effects. The structure-activity relationships, though not exhaustive, suggest that modifications

to the cyclohexane ring and its substituents can significantly modulate biological potency and

selectivity. Further research into the synthesis and biological evaluation of a wider array of 2-
Methoxy-4-propylcyclohexan-1-ol analogs is warranted to fully explore their therapeutic

potential. The experimental protocols and illustrative diagrams provided herein offer a

foundational framework for researchers embarking on such investigations.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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